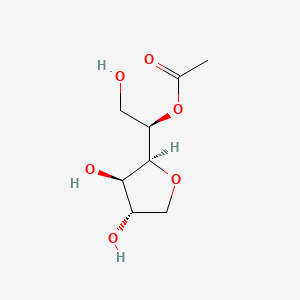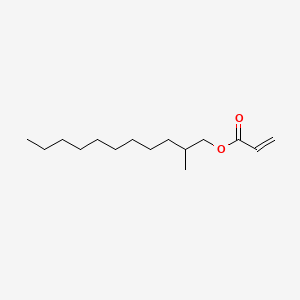
Benzo(e)pyrene, methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(e)pyrene, methyl- is a derivative of benzo(e)pyrene, which belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are characterized by multiple aromatic rings fused together. Benzo(e)pyrene, methyl- is known for its structural complexity and potential biological activity. It is a colorless compound that can be found in various environmental sources, including coal tar, cigarette smoke, and grilled foods .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzo(e)pyrene, methyl- typically involves the methylation of benzo(e)pyrene. One common method is the Friedel-Crafts alkylation, where benzo(e)pyrene reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzo(e)pyrene, methyl- often involves large-scale methylation processes using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Types of Reactions:
Reduction: Reduction reactions can convert benzo(e)pyrene, methyl- into less complex hydrocarbons, although these reactions are less common.
Substitution: Electrophilic substitution reactions can occur, where functional groups are introduced into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed:
Oxidation: Epoxides, dihydrodiols, and quinones.
Reduction: Simplified hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Benzo(e)pyrene, methyl- has significant applications in scientific research:
作用機序
The mechanism of action of benzo(e)pyrene, methyl- involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides. These intermediates can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The aryl hydrocarbon receptor (AhR) pathway is also involved, mediating the toxicological effects of the compound .
類似化合物との比較
Benzo(a)pyrene: Another PAH with similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional aromatic rings, leading to different chemical properties.
Indenopyrenes: Compounds with indene fused to pyrene, showing distinct reactivity
Uniqueness: Benzo(e)pyrene, methyl- is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. Its distinct structure allows for targeted studies on the effects of methylation on PAHs .
特性
CAS番号 |
41699-04-1 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC名 |
3-methylbenzo[e]pyrene |
InChI |
InChI=1S/C21H14/c1-13-9-11-19-17-7-3-2-6-16(17)18-8-4-5-14-10-12-15(13)21(19)20(14)18/h2-12H,1H3 |
InChIキー |
WBXTZNRNKDKGAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C4C2=C(C=C1)C5=CC=CC=C5C4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


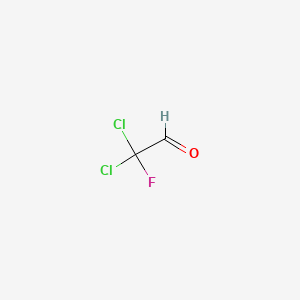

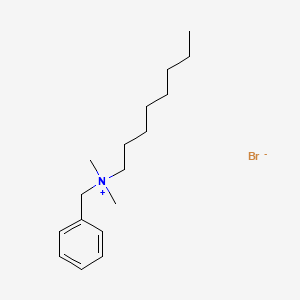
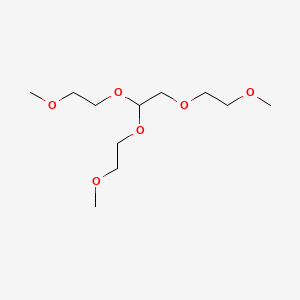
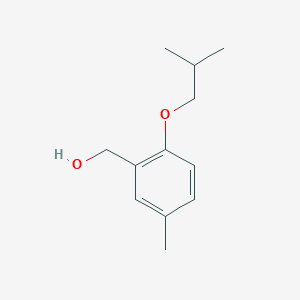
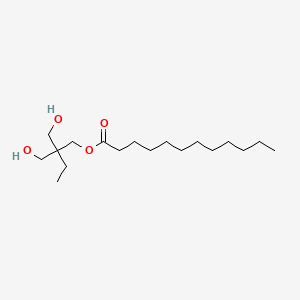
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)

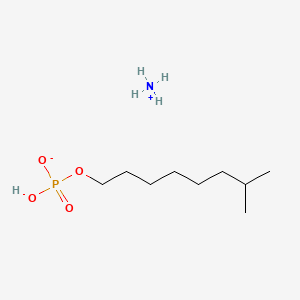

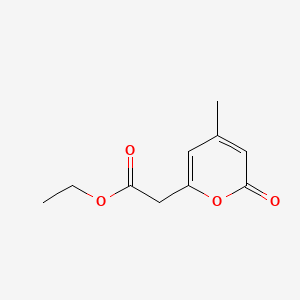
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
